3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium
Description
3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a quaternary ammonium salt belonging to the benzo[e]indolium family. It is widely utilized in organic synthesis, photochemistry, and biomedical applications due to its structural stability and tunable electronic properties. The compound is synthesized via alkylation of 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7, molecular formula C₁₅H₁₅N) with butyl iodide, yielding the iodide salt (CAS 137107-72-3, molecular formula C₁₉H₂₄IN, molecular weight 393.30 g/mol) with an 87% yield and a melting point of 142–145°C . Its extended π-conjugated system and cationic nature make it a key precursor for carbocyanine dyes, protein arginine methyltransferase (PRMT) inhibitors, and fluorescent probes .
Structure
3D Structure
Properties
Molecular Formula |
C19H24N+ |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium |
InChI |
InChI=1S/C19H24N/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20/h7-12H,5-6,13H2,1-4H3/q+1 |
InChI Key |
LNCDMRDHYQVZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvent Systems : Nitromethane and xylene are commonly employed due to their high dielectric constants, which stabilize the transition state. Nitromethane offers faster reaction times (12–24 hours), while xylene enables higher temperatures (140–150°C) for improved yields.
- Stoichiometry : A molar ratio of 1:2 (indole:iodobutane) ensures complete alkylation, with excess iodobutane driving the reaction to completion.
- Temperature : Reactions in nitromethane proceed at 80°C, whereas xylene-based systems require 140–150°C.
- Combine 1,1,2-trimethyl-1H-benzo[e]indole (5.00 g, 23.9 mmol) with nitromethane (80 mL).
- Add iodobutane (8.80 g, 47.8 mmol) dropwise at room temperature.
- Stir for 12 hours, then add another portion of iodobutane (2.20 g, 11.9 mmol).
- Heat at 80°C for 12 hours.
- Cool, triturate with diethyl ether (400 mL), and filter the precipitate.
Yield : 83% (7.80 g); Purity : >99% by HPLC.
Solvent Systems and Reaction Optimization
The choice of solvent critically impacts reaction efficiency and scalability.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Nitromethane | 80 | 24 | 83 | 99.8 | |
| Xylene | 140–150 | 18 | 70 | 99.5 | |
| Acetonitrile | 80 | 24 | 65 | 98.0 |
Key Findings :
- Xylene : Enables high-temperature reactions, reducing side products like N-dealkylated derivatives.
- Nitromethane : Ideal for laboratory-scale synthesis due to its polarity and miscibility with iodobutane.
- Acetonitrile : Yields are lower (~65%), but it simplifies purification by minimizing byproduct formation.
Purification Techniques
Crude this compound often contains unreacted starting materials and inorganic salts.
Recrystallization
Washing Protocols
- Acetone Wash : Reduces hydrophobic impurities, achieving a final purity of 99.8%.
- Diethyl Ether Trituration : Precipitates the product while dissolving unreacted indole.
Industrial-Scale Synthesis
Patent US20230100211A1 outlines a scalable process for producing this compound sulfonate, an intermediate in Indocyanine Green synthesis:
- Alkylation :
- React 1,1,2-trimethyl-1H-benzo[e]indole (100 g) with 1,4-butane sultone (88.6 mL) in xylene (600 mL) at 140–150°C for 18 hours.
- Add acetone (200 mL) at 60–65°C to induce crystallization.
- Purification :
Mechanistic Insights and Byproduct Analysis
Side Reactions
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.03 (t, J = 7.2 Hz, 3H, -CH₂CH₂CH₂CH₃), 1.50–1.43 (m, 2H, -CH₂CH₂CH₂CH₃), 1.90 (s, 6H, -N(CH₃)₂), 3.96 (t, J = 7.2 Hz, 2H, -NCH₂-).
- HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile:water).
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale (Nitromethane) | Industrial-Scale (Xylene) |
|---|---|---|
| Cost | High | Low |
| Yield | 83% | 70–72% |
| Purity | 99.8% | 99.5–99.8% |
| Scalability | Limited | High |
| Byproducts | Minimal | Moderate |
Chemical Reactions Analysis
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function. This binding is often facilitated by the compound’s unique structure, which allows it to fit into specific binding sites on target molecules .
The pathways involved in its mechanism of action vary depending on the application. For example, in bioimaging, it may interact with cellular components to produce fluorescence, while in therapeutic applications, it could inhibit or activate specific enzymes or receptors .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes critical data for 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium and its analogs:
Key Observations:
- Alkyl Chain Impact : The ethyl analog (C₁₇H₂₀IN) exhibits a higher melting point (225–227°C) compared to the butyl derivative (142–145°C), likely due to reduced steric hindrance and stronger ionic interactions in the crystalline lattice .
- Solubility Modifications : The sulfobutyl derivative (CAS 63149-24-6) incorporates a sulfonic acid group, enhancing water solubility for biomedical sensing applications .
- Anion Effects: Replacing iodide with hexafluorophosphate (PF₆⁻) improves thermal stability and solubility in non-polar solvents, critical for dye synthesis .
Fluorescence and Sensing
- Carbocyanine Dyes: The butyl and ethyl derivatives serve as intermediates for near-infrared (NIR) carbocyanine dyes. For example, condensation with carbazole aldehydes produces mitochondria-targeted probes (e.g., CZBI) with λmax/em at 546/561 nm in methanol, suitable for cellular imaging .
- Cyanide Sensing : Triphenylamine-functionalized indolium derivatives detect cyanide ions with a detection limit of 24 nM, leveraging adduct formation between cyanide and the indolium core .
Biological Activity
3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a quaternary ammonium compound notable for its complex structure, which includes an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, synthesis methods, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C19H24N
- Molecular Weight : 293.41 g/mol
- CAS Number : 137107-72-3
- Melting Point : 111-117 °C
- Boiling Point : 333.7 °C
Antimicrobial Properties
Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial activity. These compounds have shown the ability to inhibit bacterial growth effectively. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been assessed in various cell lines. Preliminary studies suggest that while it possesses antimicrobial properties, further research is necessary to evaluate its safety profile and potential cytotoxicity in human cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide | C19H24IN | Iodide form; used in similar applications as a salt form. |
| 3-(4-sulfobutyl)-1,1,2-trimethyl-1H-benz[e]indolium | C19H24N | Sulfonate group enhances solubility; potential use in biological assays. |
| 3-(2-carboxyethyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide | C19H24BrN | Carboxylic acid functionality; may exhibit different reactivity patterns. |
This table illustrates the structural variations among compounds related to this compound and highlights how modifications can influence their chemical behavior and biological applications .
Study on Antibacterial Activity
A recent study investigated the antibacterial efficacy of various indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Cytotoxicity Assessment
In another research effort focusing on the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7), it was found that while exhibiting some degree of cytotoxicity at higher concentrations, the compound's selectivity for cancerous cells over normal cells was promising. Further investigations are warranted to fully understand its therapeutic index and mechanism of action .
Q & A
Q. What are the established synthetic routes for preparing 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium salts, and how do modern methods improve efficiency?
The compound is typically synthesized via alkylation of 1,1,2-trimethyl-1H-benzo[e]indole using alkyl halides or propargyl bromide under reflux conditions . A microwave-assisted annulation method has been developed to enhance reaction efficiency, reducing time and improving yields. This method involves conjugate additions with acrylic acid derivatives, forming fluorescent building blocks for cyanine dyes . Comparative studies show microwave synthesis reduces side reactions and enables better control over regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H-NMR spectroscopy : To confirm adduct formation (e.g., cyanide binding in sensor applications) and monitor reaction progress .
- Mass spectrometry : For molecular weight validation and structural elucidation .
- UV-Vis and fluorescence spectroscopy : To assess photophysical properties, such as absorption maxima and quantum yields, critical for dye and sensor applications .
Advanced Research Questions
Q. How can researchers design selective fluorescent sensors using this compound derivatives?
The indolium core’s electrophilic nature allows nucleophilic attack by analytes like cyanide, forming stable adducts. For example:
- Dual-mode sensing : Incorporate fluorophores (e.g., pyrene or triphenylamine) to enable colorimetric and fluorescence detection. The triphenylamine derivative achieved a detection limit of 24 nM for cyanide .
- Mechanistic validation : Use ¹H-NMR titration to confirm adduct formation and DFT calculations to predict binding energetics .
Q. What strategies optimize the NIR absorption properties of benzo[e]indolium-based cyanine dyes?
- Structural modifications : Bridged chains (e.g., cyclohexene) enhance planarity and compatibility with matrices, improving absorption intensity .
- Substituent effects : Electron-donating groups (e.g., butyl chains) stabilize the polymethine backbone, red-shifting absorption into the NIR region (700–900 nm) .
Q. How can contradictory data on detection limits in sensor applications be resolved?
Discrepancies may arise from solvent polarity, pH, or competing ions. Mitigation strategies include:
- Standardized testing : Use real water samples to validate performance under variable conditions .
- Interference studies : Screen for cross-reactivity with common anions (e.g., S²⁻, NO₂⁻) using competitive binding assays .
Q. What are the key considerations for applying this compound in bioimaging?
Q. How do computational methods aid in understanding the electronic structure of benzo[e]indolium derivatives?
- DFT calculations : Predict HOMO-LUMO gaps, charge distribution, and transition dipole moments, guiding the design of dyes with tailored photophysical properties .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to optimize probe specificity .
Q. What are the stability challenges for benzo[e]indolium-based dyes in solar cells, and how can they be addressed?
Q. What environmental impacts are associated with benzo[e]indolium derivatives, and how can degradation pathways be studied?
- Photocatalytic degradation : Use TiO₂ nanoparticles under UV light to break down the compound, monitored via LC-MS .
- Ecotoxicology assays : Evaluate toxicity in aquatic organisms (e.g., Daphnia magna) to assess environmental risks .
Q. How can thermodynamic vs. kinetic control be leveraged in synthesizing substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
